molecular formula C9H5ClIN3 B8201000 4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8201000
M. Wt: 317.51 g/mol
InChI Key: JZXOVUSQBDBMGQ-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and iodo substituents, along with a propynyl group, makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step procedures starting from commercially available precursors. One common route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminopyrimidine derivatives.

    Introduction of the Chloro and Iodo Substituents: Halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine can be employed to introduce the chloro and iodo groups at specific positions on the pyrrolo[2,3-d]pyrimidine ring.

    Addition of the Propynyl Group: The propynyl group can be introduced via Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The propynyl group allows for further functionalization through coupling reactions such as Sonogashira, Suzuki, and Heck couplings.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide, thiols, and amines can be used under conditions such as heating or the presence of a base.

    Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine are commonly used.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or amino derivatives, while coupling reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be utilized in the development of novel materials with specific electronic or photophysical properties.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can include:

    Kinase Inhibition: The compound may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of substrates.

    Receptor Modulation: It can interact with receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: Lacks the propynyl group, making it less versatile for further functionalization.

    4-Chloro-5-bromo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine: Substitution of iodine with bromine can alter the reactivity and selectivity in chemical reactions.

    4-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine:

Uniqueness

4-Chloro-5-iodo-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to the combination of its substituents, which provide a balance of reactivity and stability. The presence of both chloro and iodo groups allows for selective functionalization, while the propynyl group offers additional versatility for coupling reactions.

Properties

IUPAC Name

4-chloro-5-iodo-7-prop-2-ynylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN3/c1-2-3-14-4-6(11)7-8(10)12-5-13-9(7)14/h1,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXOVUSQBDBMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C2=C1N=CN=C2Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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